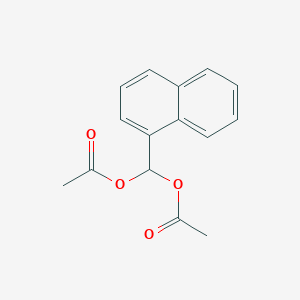

Naphthalen-1-ylmethanediyl diacetate

Beschreibung

Naphthalen-1-ylmethanediyl diacetate (C₁₅H₁₄O₄) is a naphthalene-derived compound featuring a central methanediyl group (-CH₂-) esterified with two acetate groups. The naphthalene moiety contributes aromatic stability and hydrophobicity, while the diacetate groups enhance solubility in polar organic solvents and influence reactivity. Such compounds are typically synthesized via acetylation of naphthalen-1-ylmethanol precursors, analogous to methods described for mono- or diacylated derivatives of other aromatic alcohols .

Eigenschaften

CAS-Nummer |

64002-53-5 |

|---|---|

Molekularformel |

C15H14O4 |

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

[acetyloxy(naphthalen-1-yl)methyl] acetate |

InChI |

InChI=1S/C15H14O4/c1-10(16)18-15(19-11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,1-2H3 |

InChI-Schlüssel |

SVDYJLYOWDIMEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC(C1=CC=CC2=CC=CC=C21)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthalen-1-ylmethanediyl diacetate can be synthesized through the acetylation of naphthalen-1-ylmethanol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of naphthalen-1-ylmethanediyl diacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalen-1-ylmethanediyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalen-1-ylmethanediyl diacetate derivatives with different functional groups.

Reduction: Reduction reactions can convert the acetate groups to hydroxyl groups, yielding naphthalen-1-ylmethanol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethanediyl diacetate derivatives with carboxyl or aldehyde groups, while reduction typically produces naphthalen-1-ylmethanol.

Wissenschaftliche Forschungsanwendungen

Naphthalen-1-ylmethanediyl diacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of naphthalen-1-ylmethanediyl diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to biologically active derivatives. These derivatives may interact with cellular receptors or enzymes, leading to various biological effects. For example, some derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Naphthalen-1-ylmethyl 2-Cyanoacetate

- Structure: C₁₄H₁₁NO₃, featuring a naphthalen-1-ylmethyl group esterified with a cyanoacetate moiety.

- Key Differences: Functional Groups: The cyano group (-CN) introduces strong electron-withdrawing effects, contrasting with the electron-rich diacetate groups in the target compound. Reactivity: The cyanoacetate is more prone to nucleophilic attack at the cyano carbon, whereas the diacetate may undergo hydrolysis or transesterification. Applications: Used in specialty chemical synthesis (e.g., pharmaceuticals), whereas diacetates are more common in polymer and UV-filter applications .

Methacrolein Diacetate

- Structure : C₈H₁₂O₄, an aliphatic diacetate with a methallylidene backbone.

- Key Differences: Backbone: Methacrolein diacetate lacks aromaticity, leading to lower thermal stability compared to naphthalene-based diacetates. Solubility: More soluble in non-polar solvents due to its aliphatic chain. Applications: Primarily used as a monomer or intermediate in polymer chemistry .

Cellulose Diacetate

- Structure : A polymer with repeating glucose units acetylated at two hydroxyl positions.

- Key Differences: Molecular Weight: High polymer vs. small-molecule diacetates. Solubility: Soluble in acetone (cellulose diacetate) vs. ethanol or chloroform (small-molecule diacetates). Applications: Widely used in films, fibers, and membranes, unlike naphthalene diacetates, which are niche intermediates .

Diethyl 2,2'-Diacetate Derivatives (UV Filters)

- Structure : Imidazolidine-based diacetates, e.g., compound 3b (C₂₀H₂₂N₂O₆).

- Key Differences: Photostability: UV-filter diacetates exhibit high photostability (degradation via isomerization), whereas naphthalene diacetates may degrade via aromatic ring oxidation.

Data Table: Comparative Analysis of Diacetate Derivatives

Research Findings and Trends

- Acetylation Effects: Diacetylation generally increases lipophilicity compared to monoacetates, enhancing membrane permeability in bioactive compounds .

- Stability: Naphthalene derivatives with electron-withdrawing groups (e.g., diacetates) show improved thermal stability over hydroxylated analogs like naphthalen-1-ylmethanol .

- Biological Activity : Diacylated naphthalene derivatives may exhibit antiproliferative effects against cancer cells, though specific data on the target compound remain unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.